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Compound of Interest

Compound Name: 4-Ethylbenzoate

Cat. No.: B1233868

Introduction

Ethyl 4-aminobenzoate, a key organic compound, serves as a vital intermediate in the
synthesis of various pharmaceuticals and as a component in local anesthetics. A thorough
understanding of its structural and chemical properties is paramount for its application in
research, development, and quality control. This technical guide provides a comprehensive
overview of the spectroscopic data of ethyl 4-aminobenzoate, including Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental
protocols for acquiring this data are also presented, alongside visualizations to aid in the
interpretation and understanding of the spectroscopic analysis workflow and the correlation of

molecular structure with spectral features.

Spectroscopic Data

The following tables summarize the key spectroscopic data for ethyl 4-aminobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for Ethyl 4-Aminobenzoate
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. . Coupling
Chemical Shift o . .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz
Aromatic C-H
Doublet of
7.84 8.8,2.0 2H (ortho to -
doublets
COOEt)
Doublet of Aromatic C-H
6.62 8.8,2.0 2H
doublets (ortho to -NH2)
4.31 Quartet 7.2 2H -O-CH2-CHs
4.16 Broad singlet - 2H -NHz
1.35 Triplet 7.2 3H -O-CH2-CHs

Solvent: CDCls. Reference: TMS at 0.00 ppm.[1]

Table 2: 13C NMR Spectroscopic Data for Ethyl 4-Aminobenzoate

Chemical Shift (6) ppm Assignment

166.8 C=0 (Ester)

150.8 Aromatic C-NH:z

131.6 Aromatic C-H (ortho to -COOEt)
120.0 Aromatic C-COOEt

113.8 Aromatic C-H (ortho to -NH2)
60.4 -O-CH2-CHs

14.4 -O-CH2-CHs

Solvent: CDCIs. Reference: CDCls at 77.16 ppm.[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Ethyl 4-Aminobenzoate
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Wavenumber . . . .
Intensity Vibration Functional Group

(cm™)

3425, 3340 Strong, Sharp N-H Stretch Primary Amine (-NHz)
N-H Stretch

3220 Medium (Overtone/Combinatio  Primary Amine (-NHz2)
n)

3050-2900 Medium C-H Stretch Aromatic and Alkyl

1680 Very Strong C=0 Stretch Ester

1605, 1510 Strong C=C Stretch Aromatic Ring

1275 Strong C-O Stretch Ester

1170 Strong C-N Stretch Aromatic Amine
C-H Bend (Out-of- p-Disubstituted

845 Strong
plane) Benzene

Sample Preparation: KBr pellet or thin film.[2]

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Data for Ethyl 4-Aminobenzoate (Electron lonization)

mlz Relative Intensity (%) Assignment
165 100 [M]* (Molecular lon)
137 ~50 [M - C2Ha]*
120 ~85 [M - OC2Hs]*
92 ~30 [CeHeN]*
65 ~20 [CsHs]*
lonization Method: Electron lonization (El) at 70 eV.[3]
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Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.
Specific instrument parameters may vary.

NMR Spectroscopy (*H and *3C)

e Sample Preparation:

o Weigh approximately 10-20 mg of ethyl 4-aminobenzoate for *H NMR, or 50-100 mg for
13C NMR, into a clean, dry vial.[1]

o Add approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) containing
tetramethylsilane (TMS) as an internal standard.

o Gently agitate the vial to ensure the sample is fully dissolved.
o Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[4]
o Cap the NMR tube securely.

o Data Acquisition:

o Insert the NMR tube into the spectrometer's autosampler or manually lower it into the
magnet.

o Lock the spectrometer onto the deuterium signal of the CDCls.
o Shim the magnetic field to achieve optimal homogeneity and resolution.

o For 'H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number
of scans should be averaged to obtain a good signal-to-noise ratio.

o For 3C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger
number of scans and a longer acquisition time are typically required due to the lower
natural abundance and sensitivity of the 13C nucleus.[5]

» Data Processing:
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[e]

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the
frequency-domain spectrum.

[e]

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

o

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

[¢]

Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

[¢]

Identify the chemical shifts, multiplicities, and coupling constants for all signals.

Infrared (IR) Spectroscopy (KBr Pellet Method)

e Sample Preparation:

o Place a small amount (1-2 mg) of finely ground ethyl 4-aminobenzoate into an agate
mortar.[6]

o Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).[6]

o Gently grind the mixture with a pestle for a few minutes to ensure a homogenous
dispersion of the sample in the KBr.

o Transfer a portion of the mixture into a pellet press die.
o Apply pressure using a hydraulic press to form a thin, transparent pellet.[7]
o Data Acquisition:

o Carefully remove the KBr pellet from the die and place it in the sample holder of the IR
spectrometer.

o Acquire a background spectrum of the empty sample compartment.

o Acquire the IR spectrum of the sample. The spectrum is typically recorded from 4000 cm~1
to 400 cm~1.

» Data Processing:
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o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o Identify the wavenumbers of the major absorption bands and correlate them to the
functional groups present in the molecule.[2]

Mass Spectrometry (Electron lonization)

e Sample Introduction:

o Dissolve a small amount of ethyl 4-aminobenzoate in a volatile solvent (e.g., methanol or
dichloromethane) to a concentration of approximately 10 ug/mL.[8]

o Introduce the sample into the mass spectrometer. For volatile compounds, this is often
done via a gas chromatograph (GC-MS) or a direct insertion probe.[9]

 lonization and Analysis:

o

In the ion source, the sample molecules in the gas phase are bombarded with a beam of
high-energy electrons (typically 70 eV).[9] This causes ionization and fragmentation of the
molecules.

[e]

The resulting positive ions are accelerated into the mass analyzer.

(¢]

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion at a specific m/z value.

[¢]

o Data Interpretation:

o The resulting mass spectrum shows the relative abundance of different fragment ions as a
function of their m/z.

o Identify the molecular ion peak ([M]*), which corresponds to the molecular weight of the
compound.

o Analyze the fragmentation pattern to deduce the structure of the molecule. The difference
in mass between the molecular ion and the fragment ions corresponds to the loss of
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neutral fragments.[4]

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the correlation
between the structure of ethyl 4-aminobenzoate and its spectral features.
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Caption: Workflow of Spectroscopic Analysis.
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Caption: Structure-Spectra Correlation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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